

Spectroscopic Data of 8-Methylimidazo[1,5-a]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 8-Methylimidazo[1,5-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **8-Methylimidazo[1,5-a]pyridine**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from analogous compounds and predicted values based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **8-Methylimidazo[1,5-a]pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8-8.0	d	~7.0	H-5
~7.4-7.6	s	-	H-1
~7.2-7.4	s	-	H-3
~6.8-7.0	t	~7.0	H-6
~6.6-6.8	d	~7.0	H-7
~2.5	s	-	CH ₃ (at C-8)

Predicted data is based on the analysis of various substituted imidazo[1,5-a]pyridine derivatives.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~140-142	C-8a
~135-137	C-5
~130-132	C-1
~125-127	C-3
~120-122	C-8
~118-120	C-7
~115-117	C-6
~15-17	CH ₃

Predicted data is based on the analysis of various substituted imidazo[1,5-a]pyridine derivatives.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~2950-2850	Medium-Weak	C-H stretching (aliphatic CH ₃)
~1640-1620	Strong	C=N stretching
~1600-1450	Medium-Strong	C=C stretching (aromatic rings)
~1400-1350	Medium	C-H bending (CH ₃)
~800-700	Strong	C-H out-of-plane bending (aromatic)

Predicted data is based on characteristic absorption frequencies for similar heterocyclic compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Proposed Fragment
132	High	[M] ⁺ (Molecular Ion)
131	Moderate	[M-H] ⁺
117	Moderate	[M-CH ₃] ⁺
105	Moderate	[M-HCN] ⁺
91	Low	[C ₇ H ₇] ⁺
78	Low	[C ₆ H ₆] ⁺

Predicted fragmentation patterns are based on the principles of mass spectrometry and known fragmentation of related nitrogen-containing heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

2.1.1. Sample Preparation:

- Weigh approximately 5-10 mg of **8-Methylimidazo[1,5-a]pyridine**.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone- d_6) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2.1.2. ^1H NMR Spectroscopy:

- Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters include a spectral width of 10-12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform to obtain the spectrum.
- Phase and baseline correct the spectrum manually.
- Integrate all signals and reference the spectrum to the TMS signal.

2.1.3. ^{13}C NMR Spectroscopy:

- Acquire the ^{13}C NMR spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence.

- Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr).
 - KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate and allow the solvent to evaporate.
- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Scan the sample over a range of 4000-400 cm^{-1} .
- Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate and subtract it from the sample spectrum.

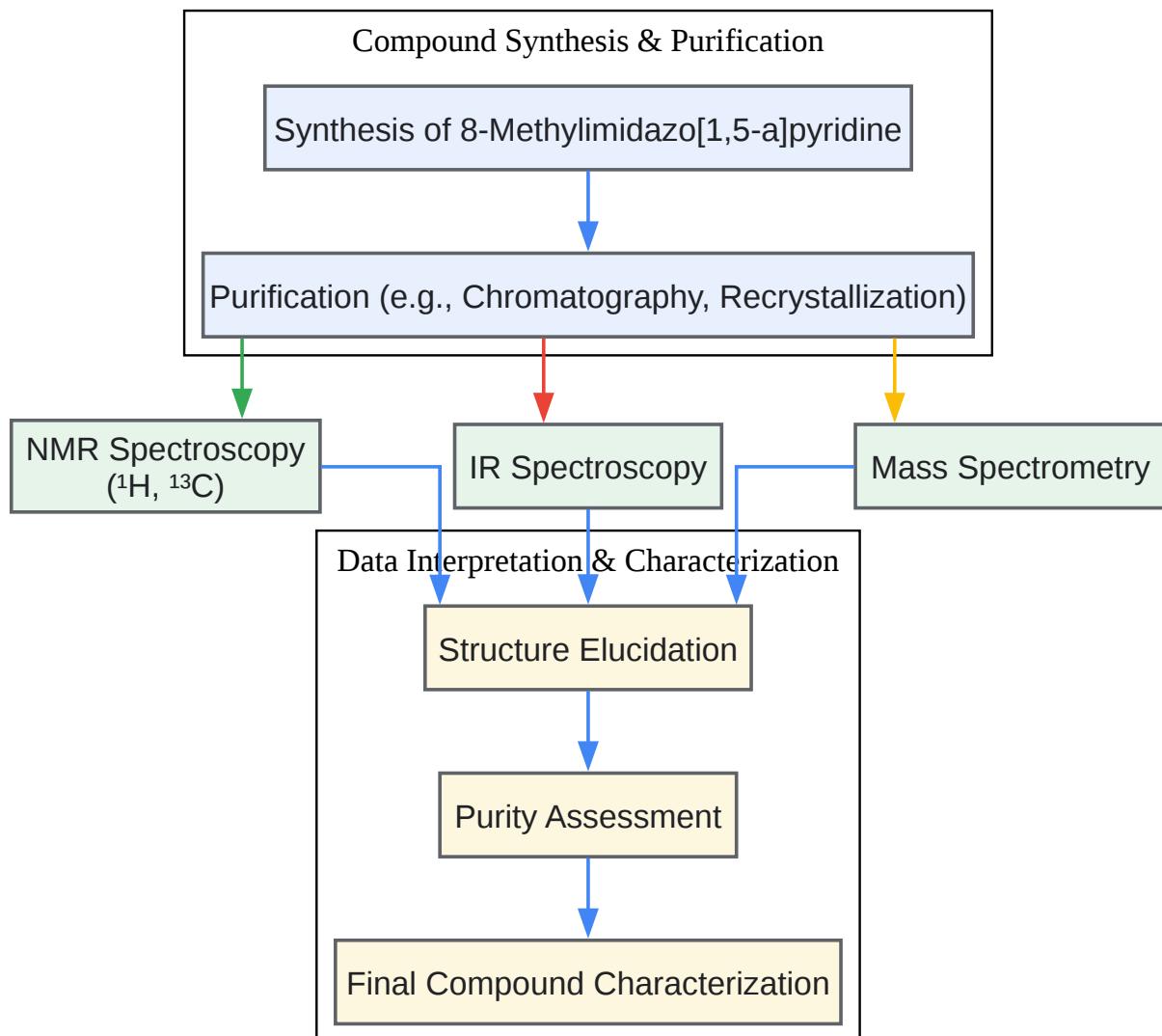
Mass Spectrometry (MS)

- Choose an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Electron Ionization (EI-MS):
 - Introduce a small amount of the sample (typically in a volatile solvent or as a solid via a direct insertion probe) into the mass spectrometer.

- Use a standard electron energy of 70 eV.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Electrospray Ionization (ESI-MS):
 - Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
 - Infuse the solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **8-Methylimidazo[1,5-a]pyridine**.



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General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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